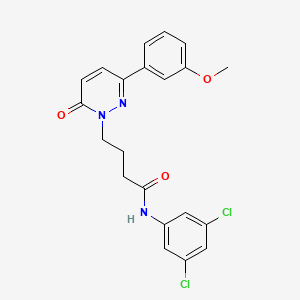![molecular formula C13H18N2O4 B2787873 benzyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate CAS No. 1636893-96-3](/img/structure/B2787873.png)
benzyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-{2-[methoxy(methyl)carbamoyl]ethyl}carbamate is a chemical compound with the CAS Number: 1636893-96-3 . Its molecular formula is C13H18N2O4 . It is also known as benzyl (3- (methoxy (methyl)amino)-3-oxopropyl)carbamate . The compound has a molecular weight of 266.3 .
Synthesis Analysis
The synthesis of carbamates like this compound can be achieved through various methods. One common method involves the reaction of carbonylimidazolide in water with a nucleophile . Another method involves the use of Si (OMe) 4 as a nonmetallic regenerable reagent and DBU as a CO 2 capture agent and catalyst . This reaction system does not require the addition of metal complex catalysts or metal salt additives .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18N2O4/c1-15 (18-2)12 (16)8-9-14-13 (17)19-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3, (H,14,17) . This code provides a detailed representation of the molecule’s structure.Chemical Reactions Analysis
The compound can undergo various reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . Substitutions at the benzylic position can be either SN1 or SN2 . 1° benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .It is soluble in organic solvents and moderately soluble in water .
Mécanisme D'action
Target of Action
It is known that carbamates, in general, are used as a protected form of ammonia in the synthesis of primary amines .
Mode of Action
The compound interacts with its targets through a process known as carbamoylation . This process involves the formation of a carbamate group, which is a key functional group in this compound. The carbamate group can interact with various biological targets, leading to different biochemical reactions .
Biochemical Pathways
Carbamates are known to be involved in various biochemical reactions, including the synthesis of primary amines .
Pharmacokinetics
The compound’s solubility in organic solvents and moderate solubility in water suggest that it may have good bioavailability .
Result of Action
The compound’s role in the synthesis of primary amines suggests that it may have significant effects at the molecular level .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of carbamates .
Propriétés
IUPAC Name |
benzyl N-[3-[methoxy(methyl)amino]-3-oxopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-15(18-2)12(16)8-9-14-13(17)19-10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDXTVDZEDTBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCNC(=O)OCC1=CC=CC=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

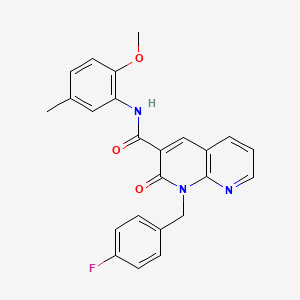
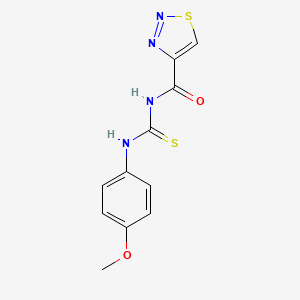
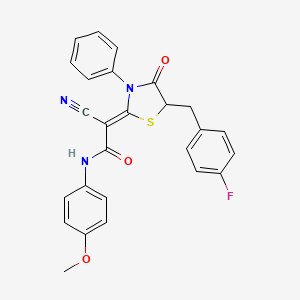
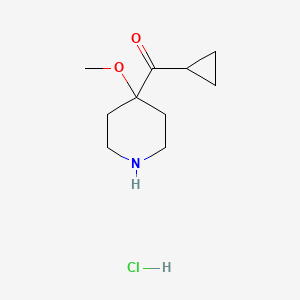
![3-Methoxy-N-[2-(methylamino)-2-oxoethyl]propanamide](/img/structure/B2787799.png)
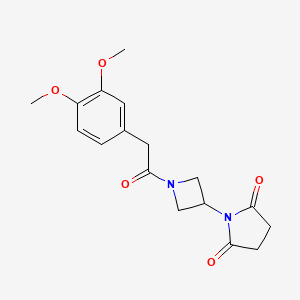
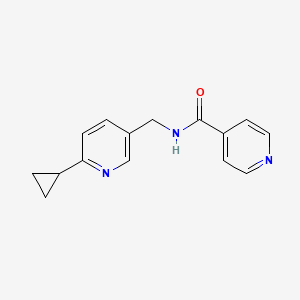

![(4-Fluorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2787803.png)
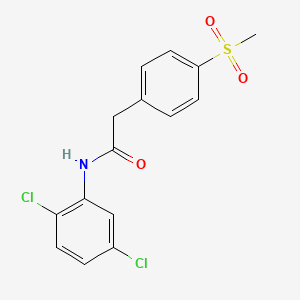
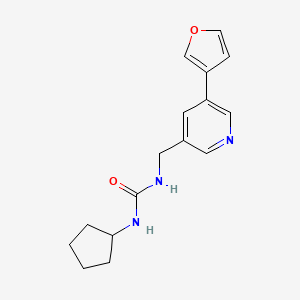
![N-benzyl-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2787806.png)
![5-[(3,4-dimethoxyphenyl)acetyl]-4-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2787807.png)
